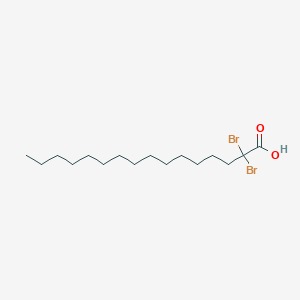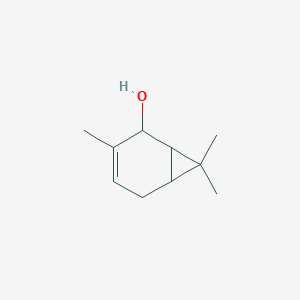
trans-3-Caren-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Caren-2-ol: is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is a bicyclic monoterpenoid alcohol, characterized by its unique structure and properties. This compound is also known by other names such as t-Carenol and trans-3(10)-Caren-2-ol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Caren-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geraniol or nerol , which are monoterpenoid alcohols. The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources such as essential oils of certain plants. The compound can be isolated through steam distillation followed by fractional distillation to purify the desired product .
化学反応の分析
Types of Reactions: trans-3-Caren-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like or .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkenes or other substituted products.
科学的研究の応用
Chemistry: trans-3-Caren-2-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown inhibitory effects against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its gastroprotective and anti-inflammatory effects. It has been found to modulate oxidative stress and inflammatory pathways .
Industry: this compound is used in the formulation of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties .
作用機序
The mechanism of action of trans-3-Caren-2-ol involves its interaction with cellular targets and pathways. It exerts its effects by modulating oxidative stress and inflammatory pathways. The compound can inhibit the activity of certain enzymes and proteins involved in these pathways, leading to reduced inflammation and oxidative damage .
類似化合物との比較
- trans-3(10)-Caren-2-ol
- Carenol
- t-Carenol
Comparison: trans-3-Caren-2-ol is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its antimicrobial and anti-inflammatory properties are more pronounced compared to other carenols.
特性
CAS番号 |
93905-79-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3 |
InChIキー |
YCAQPZXDWPHYBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1O)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


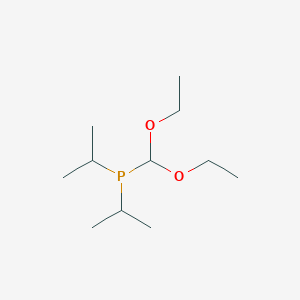
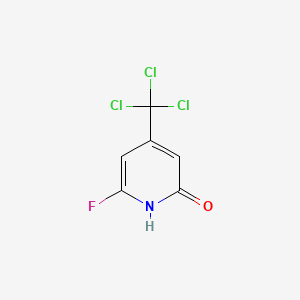
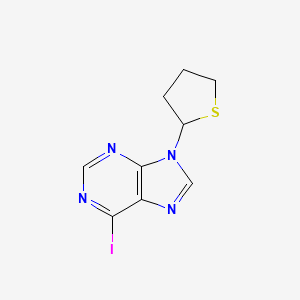
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)

![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)


![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)


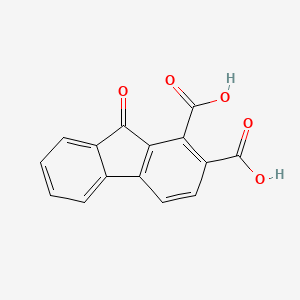
phenylsilane](/img/structure/B14357148.png)
